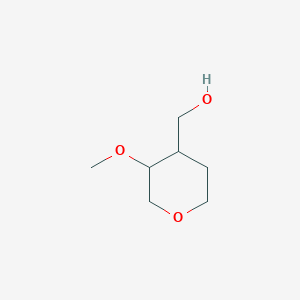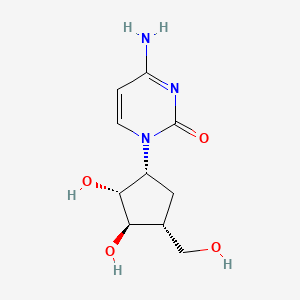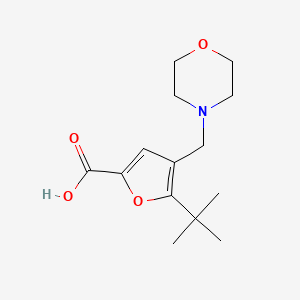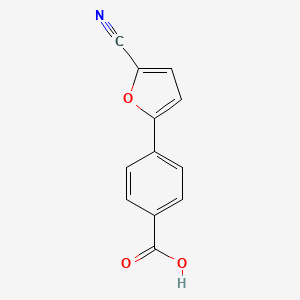
4-(5-Cyanofuran-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Cyanofuran-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanofuran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyanofuran-2-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the partial oxidation of toluene to produce benzoic acid, followed by further functionalization to introduce the cyanofuran group . This process can be catalyzed by manganese or cobalt naphthenates.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Cyanofuran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The cyanofuran group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid site.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(5-Cyanofuran-2-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(5-Cyanofuran-2-yl)benzoic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind effectively to these enzymes, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Cyano-4-furyl)benzoic acid: Similar structure but with different substitution patterns.
4-(5-Cyano-2-furyl)benzoic acid: Another isomer with a different position of the cyanofuran group.
Uniqueness
4-(5-Cyanofuran-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H7NO3 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
4-(5-cyanofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO3/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15) |
Clé InChI |
XJVGHHWEBYFZEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
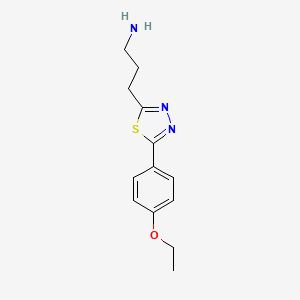
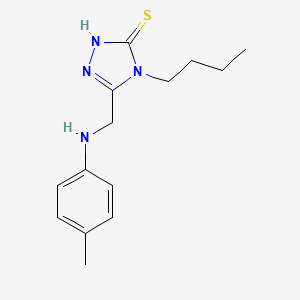

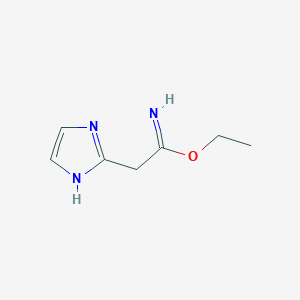
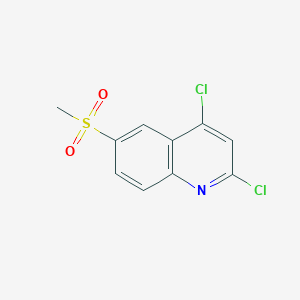


![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
